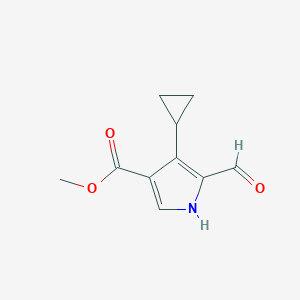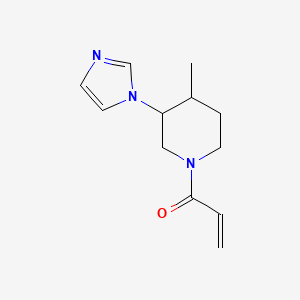
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTP and is synthesized through a complex multi-step process.
Applications De Recherche Scientifique
Facile Synthesis Methods
Research demonstrates novel synthetic routes for creating a range of compounds, including those related to pyridazinone derivatives, through processes like regiospecific conversion, intramolecular cyclization, and reactions with nitrogen-containing agents. These methods are essential for developing new pharmacologically active compounds, highlighting the versatility of pyridazinone chemistry in medicinal chemistry research (Koza et al., 2013).
Anti-inflammatory and Analgesic Applications
Several studies have synthesized new pyridazinone derivatives and evaluated them for potential anti-inflammatory and analgesic properties. Notably, some derivatives showed promising results as COX-2 selective agents, suggesting a potential for developing new therapeutic agents with minimized side effects (Sharma & Bansal, 2016). Furthermore, specific compounds have been identified as potent analgesic and anti-inflammatory agents, outperforming standard drugs in preclinical models, without inducing gastric ulcerogenic effects, indicating their potential therapeutic value (Gökçe et al., 2005).
Antimicrobial Activity
Research into novel Schiff bases utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has shown excellent antimicrobial activity for certain derivatives, indicating the potential of these compounds in addressing bacterial and fungal infections. This area of research opens up new possibilities for developing effective antimicrobial agents (Puthran et al., 2019).
Propriétés
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-9-11-22(12-10-14)19(23)13-25-18-8-7-17(20-21-18)15-3-5-16(24-2)6-4-15/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQZMNADXHHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)




![cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl](/img/structure/B2944517.png)
![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)

